molecular formula C6H2Cl2N2S B14038309 2,4-Dichlorothieno[2,3-d]pyridazine

2,4-Dichlorothieno[2,3-d]pyridazine

Cat. No.: B14038309
M. Wt: 205.06 g/mol
InChI Key: QWGXGGSZZDHNNG-UHFFFAOYSA-N
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Description

2,4-Dichlorothieno[2,3-d]pyridazine is a heterocyclic compound with the molecular formula C6H2Cl2N2S and a molecular weight of 205.06 g/mol This compound features a fused ring system consisting of a thieno ring and a pyridazine ring, both of which are chlorinated

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorothieno[2,3-d]pyridazine typically involves the chlorination of thieno[2,3-d]pyridazine. One common method starts with the reaction of 3-amino-2-methoxycarbonylthiophene with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at elevated temperatures to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorothieno[2,3-d]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction Reactions: Potential reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .

Mechanism of Action

The mechanism of action of 2,4-Dichlorothieno[2,3-d]pyridazine and its derivatives involves interactions with various molecular targets. For instance, some derivatives have been shown to inhibit specific enzymes or interact with cellular receptors, leading to their biological effects . The exact pathways and targets depend on the specific structure of the derivative being studied.

Comparison with Similar Compounds

Uniqueness: 2,4-Dichlorothieno[2,3-d]pyridazine is unique due to its specific ring structure and chlorination pattern, which confer distinct chemical reactivity and potential biological activities. Its versatility in undergoing substitution reactions makes it a valuable intermediate for synthesizing a wide range of derivatives .

Properties

Molecular Formula

C6H2Cl2N2S

Molecular Weight

205.06 g/mol

IUPAC Name

2,4-dichlorothieno[2,3-d]pyridazine

InChI

InChI=1S/C6H2Cl2N2S/c7-5-1-3-4(11-5)2-9-10-6(3)8/h1-2H

InChI Key

QWGXGGSZZDHNNG-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=CN=NC(=C21)Cl)Cl

Origin of Product

United States

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